Kallidin I;L-Bradykinin;Synthetic bradykinin

Description

Properties

IUPAC Name |

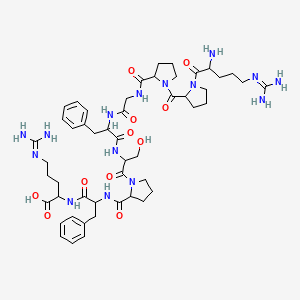

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZGBUJJYSLZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N15O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acid sequence of bradykinin is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg . The synthesis typically involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of bradykinin involves large-scale peptide synthesis techniques, followed by purification processes such as high-performance liquid chromatography (HPLC). The crude peptide is purified using preparative HPLC, and the final product is obtained after lyophilization .

Chemical Reactions Analysis

Types of Reactions: Bradykinin undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic degradation. It is particularly susceptible to degradation by proteolytic enzymes such as angiotensin-converting enzyme (ACE), which cleaves bradykinin into inactive fragments .

Common Reagents and Conditions:

Hydrolysis: Bradykinin can be hydrolyzed by proteases such as trypsin and chymotrypsin under physiological conditions.

Oxidation: Oxidative degradation of bradykinin can occur in the presence of reactive oxygen species (ROS).

Enzymatic Degradation: ACE and other carboxypeptidases can degrade bradykinin into smaller peptides.

Major Products Formed: The major products formed from the enzymatic degradation of bradykinin include inactive peptide fragments such as des-Arg9-bradykinin .

Scientific Research Applications

Kallidin, bradykinin and synthetic bradykinin are related peptides with various physiological roles and therapeutic potentials. Kallidin is a 10-amino-acid peptide also known as Lys-bradykinin . Bradykinin is generated from kallidin by a plasma aminopeptidase that cleaves the N-terminal Lys residue . Bradykinin and kallidin can be degraded by kinin-degrading pathways in human heart tissue . Synthetic bradykinin analogues have been developed as bradykinin antagonists .

Bradykinin and Kallidin in Biological Processes

The kinin system, which includes bradykinin and kallidin, is involved in several biological processes:

- Blood Pressure Regulation : The kinin system, particularly bradykinin, plays a crucial role in blood pressure regulation . Bradykinin's ability to cause vasodilation in some arteries and veins contributes to this regulation .

- Inflammatory Reactions : The kinin system is also important in inflammatory reactions . Bradykinin elevates vascular permeability, contributing to inflammation .

- Smooth Muscle Contraction : Bradykinin can contract the guinea-pig isolated ileum . Synthetic bradykinin analogues can antagonize this action .

- Parturition: Bradykinin peptides and their receptors are present in human amnion, and their abundance increases in term and preterm labor .

Bradykinin Formation and Release

Bradykinin and Lys(0)-BK are short-lived peptide mediators generated by the enzymatic action of kallikreins on kininogen precursors . Tissue levels of kinin peptides are higher than in blood, indicating that the kallikrein-kinin system is primarily located in tissues . Prekallikreins are activated in plasma by Factor XII (Hageman factor), an enzyme involved in the clotting mechanism, to produce kallikreins . Kallidin is produced by the enzymatic action of kallikrein on kininogens and is then converted to bradykinin by plasma aminopeptidase .

Therapeutic Potentials and Future Applications

Advances in understanding the characteristics of bradykinin receptors have aided the development of selective receptor antagonists and molecular biology techniques, which can be used to design drugs for therapeutic manipulation of inflammatory processes and control of inflammatory diseases . Bradykinin receptor antagonists may act as potential endogenous cardioprotective substances and contribute to the effects of angiotensin-converting enzyme inhibitors . Therapeutic applications include:

- Respiratory allergic reactions

- Septic shock

- Hypertension and its treatment

- Hypotensive transfusion reactions

- Heart diseases

- Pancreatitis

- Hereditary and acquired angioedema

- Alzheimer's disease

- Liver cirrhosis with ascites

Synthetic Bradykinin Analogues

Mechanism of Action

Bradykinin exerts its effects primarily through the activation of bradykinin receptors, specifically the B1 and B2 receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate various signaling pathways .

Molecular Targets and Pathways:

B2 Receptor Activation: Leads to the release of nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor, resulting in vasodilation and increased vascular permeability.

B1 Receptor Activation: Induced during inflammation and tissue injury, contributing to pain and inflammatory responses.

Comparison with Similar Compounds

Table 1: Receptor Binding Affinity (IC50 Values)

| Compound | B1 Receptor (nM) | B2 Receptor (nM) |

|---|---|---|

| Kallidin | 0.8 | 1.2 |

| L-Bradykinin | >1000 | 0.5 |

| [des-Arg⁹]Kallidin | 0.3 | >1000 |

| Synthetic Bradykinin | >1000 | 0.6 |

Table 2: Relative Potency in Vasodilation

| Compound | Relative Potency (vs. Isoprenaline) |

|---|---|

| Kallidin | 1.8× |

| L-Bradykinin | 1.0× |

| Synthetic Bradykinin | 1.0× |

Based on dog hindquarters autoperfusion assays .

Metabolic Stability and Half-Life

- Plasma Half-Life: Kallidin: 0.32–0.48 minutes (dose-dependent due to non-unimolecular inactivation kinetics) . Bradykinin: 0.27 ± 0.013 minutes (consistent across doses) .

- Kininase Resistance : Kallidin’s lysine residue delays degradation by angiotensin-converting enzyme (ACE), enhancing its duration of action compared to bradykinin .

- Synthetic Stability : Synthetic bradykinin is equally susceptible to kininases as the natural peptide, necessitating protease inhibitors during ex vivo studies .

Receptor Subtype Specificity and Clinical Implications

- B1 vs. B2 Activation :

- Kallidin and bradykinin both activate B2 receptors, but kallidin’s metabolite [des-Arg¹⁰]kallidin binds B1 receptors with high affinity, linking it to chronic inflammation .

- Synthetic bradykinin analogues (e.g., HOE-140) show divergent binding modes despite structural similarity, highlighting receptor interaction complexity .

- Therapeutic Targeting :

Key Research Findings and Contradictions

- Similar Bioactivity : Early studies claimed kallidin and bradykinin were indistinguishable in capillary permeability assays , but later work revealed kallidin’s superior potency in vascular beds .

- Species Variability : Rabbit B1 receptors show higher kallidin sensitivity than human receptors, underscoring species-specific therapeutic target validation challenges .

Q & A

Q. What are the primary mechanisms by which bradykinin modulates cellular signaling pathways in inflammatory and cardiovascular contexts?

Bradykinin activates B2 receptors, leading to downstream signaling via phospholipase C (PLC), inositol triphosphate (IP3), and nitric oxide (NO) pathways. This induces vasodilation, vascular permeability, and pro-inflammatory cytokine release (e.g., IL-6) through ERK activation in airway smooth muscle cells . In cardiovascular models, bradykinin inhibits the Ca²⁺/calcineurin pathway, reducing mechanical stress-induced myocardial hypertrophy . Methodological Insight : Use isolated cardiomyocytes or vascular tissues with Ca²⁺ imaging and calcineurin activity assays (e.g., phosphatase assays) to quantify pathway modulation.

Q. How is the kallikrein-kinin system activated, and what role does FXIIa play in bradykinin generation?

Contact system activation by FXIIa converts prekallikrein to kallikrein, which cleaves high-molecular-weight kininogen (HK) to release bradykinin. Elevated FXIIa levels in congestive heart failure (CHF) correlate with increased bradykinin, as shown via Western blot analysis of cleaved HK . Methodological Insight : Measure plasma FXIIa and bradykinin levels in CHF models using ELISA or mass spectrometry, paired with kininogen cleavage assays.

Q. What is the role of ACE in bradykinin metabolism, and how does this influence its biological activity?

ACE degrades bradykinin into inactive metabolites (e.g., B(1–5) and B(1–7)) in bovine coronary arteries. ACE inhibition elevates local bradykinin concentrations, enhancing vasodilation via B2 receptors. However, in bovine models, ACE inhibitor-enhanced relaxation unexpectedly involves B1 receptors, not B2, suggesting tissue-specific receptor crosstalk . Methodological Insight : Use LC-MS to profile bradykinin metabolites in ACE-inhibited tissues and validate receptor involvement with selective antagonists (e.g., HOE-140 for B2, R-715 for B1).

Q. How does bradykinin exert protective effects in renal and vascular injury models?

Bradykinin attenuates salt-induced renal injury by reducing oxidative stress and fibrosis, independent of blood pressure changes. It promotes endothelial proliferation and neovascularization in ischemic tissues via NO and prostacyclin pathways . Methodological Insight : Employ rodent models of renal injury with subcutaneous bradykinin infusion. Assess outcomes via histopathology (e.g., Masson’s trichrome staining) and vascular remodeling assays (e.g., Matrigel tube formation).

Advanced Research Questions

Q. Why do ACE inhibitors potentiate bradykinin-induced relaxation via B1 receptors in some vascular beds, contradicting classical B2 receptor paradigms?

In bovine coronary arteries, captopril-enhanced relaxation persists despite B2 receptor blockade but is abolished by B1 antagonists. This suggests ACE inhibition unmasks B1-mediated pathways, possibly due to altered receptor coupling or metabolite accumulation (e.g., ACE-resistant bradykinin fragments) . Methodological Insight : Combine organ bath studies with receptor knockout models or siRNA-mediated B1/B2 receptor silencing to dissect pathway contributions.

Q. How does the "bradykinin storm" hypothesis explain severe COVID-19 pathophysiology, and what therapeutic strategies target this mechanism?

SARS-CoV-2 downregulates ACE2, disrupting the renin-angiotensin system (RAS) and elevating angiotensin 1-9, which amplifies bradykinin production. Excess bradykinin increases vascular permeability, causing pulmonary edema and "cytokine-like" storm. Computational models and drug trials (e.g., icatibant, a B2 antagonist) support this hypothesis . Methodological Insight : Use RNA sequencing and proteomics to map RAS/bradykinin pathway dysregulation in COVID-19 patient samples. Validate with B2 antagonist trials in preclinical models.

Q. What experimental approaches resolve contradictions in bradykinin antagonist efficacy across tissue types?

HOE-140 (a B2 antagonist) exhibits nanomolar potency in guinea pig ileum (IC₅₀ = 1.1 × 10⁻⁸ M) but fails in rabbit aorta. Tissue-specific receptor isoforms or coupling efficiency may explain variability. Use receptor binding assays (e.g., radioligand displacement) and functional studies (e.g., isolated organ baths) to compare antagonist affinity .

Q. How does NO mediate L-NAME-resistant bradykinin relaxation in porcine coronary arteries?

Despite nitric oxide synthase (NOS) inhibition by L-NAME, bradykinin-induced relaxation persists via alternative NO sources (e.g., endothelial NOS uncoupling) or cGMP-independent pathways. Charybdotoxin/apamin (blockers of calcium-activated potassium channels) abolish this effect, implicating hyperpolarization mechanisms . Methodological Insight : Measure NO production with fluorescent dyes (e.g., DAF-FM) and assess membrane potential via patch-clamp electrophysiology.

Q. Can synthetic bradykinin analogs mitigate mechanical stress-induced cardiac hypertrophy, and what are the translational barriers?

Synthetic bradykinin reduces hypertrophy in rat models by suppressing calcineurin/NFAT signaling. However, peptide instability and rapid degradation by kininases limit clinical utility. Strategies include PEGylation or co-administration with ACE inhibitors to prolong half-life . Methodological Insight : Test analogs in Langendorff-perfused hearts with pressure overload and quantify hypertrophy markers (e.g., ANP, BNP) via qPCR.

Q. What determines substrate specificity of insulin-degrading enzyme (IDE) for bradykinin versus kallidin?

IDE hydrolyzes bradykinin (Km = 4.2 ± 0.6 mM) more efficiently than kallidin (Km = 7.3 ± 0.7 mM) due to structural differences in N-terminal residues. Kinetic assays with fluorogenic substrates and IDE mutants reveal critical binding residues . Methodological Insight : Perform Michaelis-Menten kinetics using purified IDE and HPLC-based substrate degradation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.